In-Depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
In-Depth Technical Guide to Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
CAS Number: 143192-31-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH, a key building block in modern peptide and medicinal chemistry. The document details its chemical properties, applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH is a bifunctional molecule featuring two orthogonal protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This unique structural arrangement makes it a valuable reagent for introducing a primary amine functionality into a peptide backbone for subsequent modification or for the synthesis of peptide analogs like peptide nucleic acids (PNAs).
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| CAS Number | 143192-31-8[2][3] |
| Molecular Formula | C₂₅H₃₀N₂O₆[2] |
| Molecular Weight | 454.52 g/mol [2] |
| Purity | ≥97%[2] |
| Appearance | White crystalline powder |
| Storage Temperature | 2-8°C[1] |
Applications in Research and Drug Development
The primary application of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH lies in its utility as a versatile building block and linker in the synthesis of modified peptides and peptide mimetics.
-
Peptide Nucleic Acid (PNA) Synthesis: This molecule serves as a fundamental component in the synthesis of PNA monomers.[4] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, exhibiting strong and specific binding to nucleic acids, making them promising candidates for antisense therapies and genetic diagnostics.[4]
-
Bioconjugation and Linker Chemistry: The orthogonally protected amine groups allow for the stepwise introduction of functional moieties. After incorporation into a peptide chain via the carboxylic acid and subsequent removal of the Fmoc group, the Boc-protected primary amine on the propyl side chain can be deprotected to attach various molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to enhance therapeutic properties.[1]
-
Peptoid and N-substituted Glycine Oligomer Synthesis: As an N-substituted glycine derivative, this compound is a valuable monomer for the synthesis of peptoids. Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a significant advantage in drug development.[5]
Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the coupling of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH onto a resin-bound peptide with a free N-terminal amine using standard Fmoc-based SPPS chemistry.
Materials:
-
Fmoc-N-(3-Boc-aminopropyl)-Gly-OH
-
Peptide-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HATU, HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Ninhydrin test kit
Protocol:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
-
Activation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH:
-
In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection of the Boc Group:
-
Once the peptide synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
This step will also remove the Boc protecting group from the aminopropyl side chain, exposing the primary amine for further modification if desired.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the incorporation of Fmoc-N-(3-Boc-aminopropyl)-Gly-OH into a growing peptide chain during solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
The subsequent diagram illustrates the logical relationship of how this bifunctional linker can be used in the synthesis of a peptide-drug conjugate.
Caption: Workflow for creating a peptide-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
